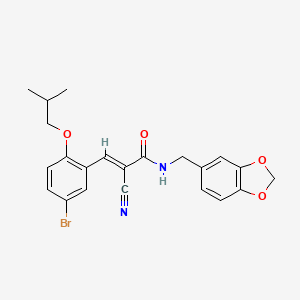
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-bromo-2-isobutoxyphenyl)-2-cyanoacrylamide
Description
Synthesis Analysis
Synthesis methods for related compounds typically involve direct acylation reactions, cyclization processes, and condensation reactions under specific conditions. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions highlights a common approach in synthesizing complex organic compounds (E. A. Younes et al., 2020). Similarly, the formation of acrylamides, such as the 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, via condensation reactions further illustrates the synthetic versatility of related chemical frameworks (B. Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using X-ray crystallography, NMR spectroscopy, and single-crystal X-ray diffraction. These techniques reveal the presence of hydrogen bonding, π···π interactions, and other stabilizing interactions within the crystal lattice, which are crucial for understanding the compound's behavior and reactivity (P. Sharma et al., 2016).
Chemical Reactions and Properties
Related compounds exhibit a range of chemical reactions, including colorimetric sensing behavior attributed to mechanisms such as deprotonation-enhanced intramolecular charge transfer. This functionality underscores the potential of structurally similar compounds for applications in sensing and detection (E. A. Younes et al., 2020).
Physical Properties Analysis
The physical properties, such as crystal packing and solvate formation, are significantly influenced by the molecular structure. Studies on closely related compounds provide insights into how molecular conformations and supramolecular aggregation contribute to the material's physical characteristics (Amit Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties of structurally similar compounds can vary widely based on their functional groups and overall molecular architecture. For example, the herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates demonstrates how specific structural modifications can lead to novel classes of herbicides with significant biological activity (Qingmin Wang et al., 2004).
properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-[5-bromo-2-(2-methylpropoxy)phenyl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4/c1-14(2)12-27-19-6-4-18(23)9-16(19)8-17(10-24)22(26)25-11-15-3-5-20-21(7-15)29-13-28-20/h3-9,14H,11-13H2,1-2H3,(H,25,26)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVKWIGWDLWYSE-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



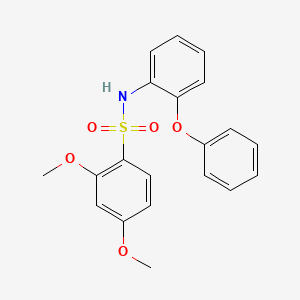

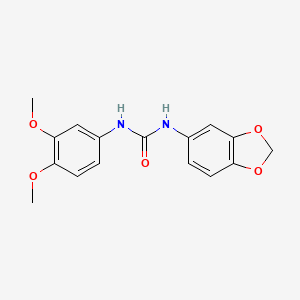
![4-(5-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4642624.png)

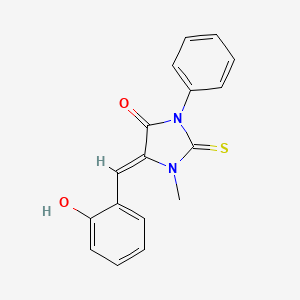
![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4642657.png)

![N'-{4-methoxy-3-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-4-quinolinecarbohydrazide](/img/structure/B4642681.png)

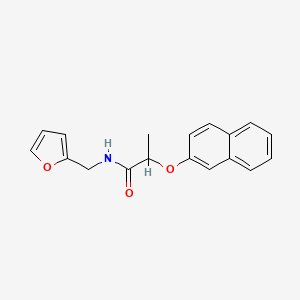

![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4642700.png)
